

DMTr-TNA-U-amidite molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DMTr-TNA-U-amidite	
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An in-depth technical guide on **DMTr-TNA-U-amidite**, a crucial component for the synthesis of Threose Nucleic Acid (TNA), is detailed below for researchers, scientists, and professionals in drug development.

Core Molecular Data of DMTr-TNA-U-amidite

DMTr-TNA-U-amidite is a phosphoramidite monomer essential for the solid-phase synthesis of TNA oligonucleotides.[1][2] TNA is a xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, which imparts unique properties such as high biological stability.

Property	Value
Molecular Weight	716.76 g/mol [1][2]
Chemical Formula	C38H45N4O8P
Appearance	White to off-white solid

Synthesis and Experimental Protocols

The synthesis of **DMTr-TNA-U-amidite** and its subsequent incorporation into TNA oligonucleotides is a well-established multi-step process.

Synthesis of DMTr-TNA-U-amidite Monomer



The synthesis of **DMTr-TNA-U-amidite** starts from the commercially available L-ascorbic acid. The process involves two main stages: the formation of a protected threofuranosyl sugar, followed by its conversion to the final phosphoramidite.

Key Synthesis Steps:

- Protected Threofuranosyl Sugar Synthesis: L-ascorbic acid is converted into a protected threofuranosyl sugar in a four-step synthesis.
- Glycosylation: The protected sugar undergoes a Vorbrüggen-Hilbert-Johnson glycosylation reaction to attach the uracil base, forming the threofuranosyl nucleoside.
- DMTr Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for the controlled, stepwise addition of nucleotides during solid-phase synthesis.
- Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are assembled on an automated DNA synthesizer using the phosphoramidite method, which involves a cycle of four chemical reactions for the addition of each nucleotide.

Detailed Experimental Protocol:

- Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
- Synthesis Cycle:
 - Detritylation (De-blocking): The DMTr group from the 5'-end of the growing oligonucleotide chain is removed with an acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing a free 5'-hydroxyl group.



- Coupling: The next TNA phosphoramidite (e.g., DMTr-TNA-U-amidite) is activated by a
 weak acid, like tetrazole, and couples with the free 5'-hydroxyl group of the growing chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of oligonucleotides with internal deletions.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.
- Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed, usually with concentrated ammonium hydroxide.
- Purification: The final TNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

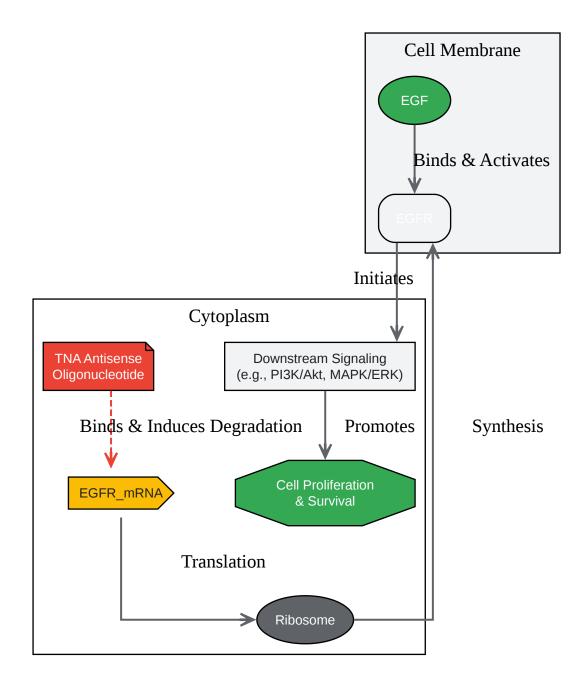
Applications in Research and Drug Development

TNA's unique properties, including its resistance to nuclease degradation and its ability to form stable duplexes with DNA and RNA, make it a promising candidate for various applications.

Antisense Technology and Signaling Pathways

TNA oligonucleotides can be designed as antisense agents to target specific messenger RNAs (mRNAs), leading to the downregulation of disease-causing proteins. For instance, TNA oligonucleotides targeting the epidermal growth factor receptor (EGFR) mRNA can inhibit the EGFR signaling pathway, which is often hyperactivated in cancer.





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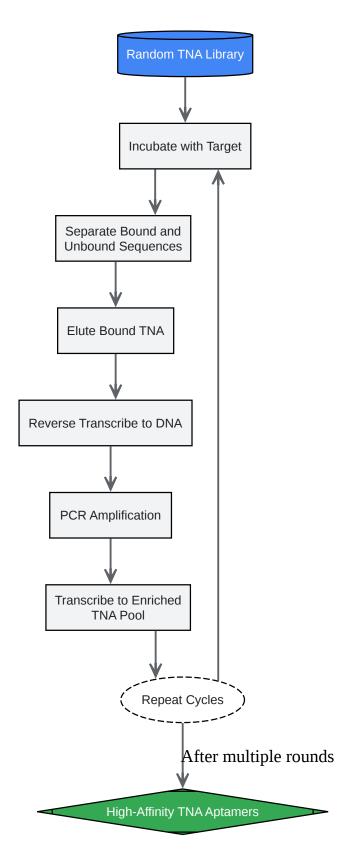
Caption: TNA antisense inhibition of EGFR signaling.

Aptamer Selection and Therapeutic Agents

TNA can be used to generate aptamers, which are structured nucleic acid molecules that bind to specific targets. The in vitro selection process, known as SELEX (Systematic Evolution of



Ligands by Exponential Enrichment), is used to isolate TNA aptamers with high affinity and specificity.





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Caption: In vitro selection (SELEX) workflow for TNA aptamers.

Overall Experimental Workflow

The entire process, from the synthesis of the monomer to the final purified TNA oligonucleotide, follows a logical and sequential workflow.



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Caption: Comprehensive workflow for TNA oligonucleotide production.

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References

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- To cite this document: BenchChem. [DMTr-TNA-U-amidite molecular weight and formula].
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